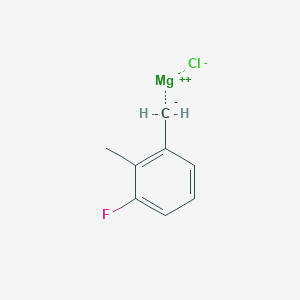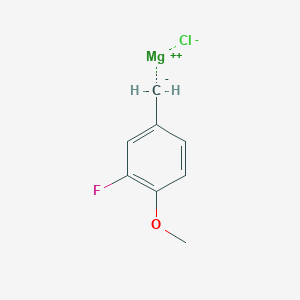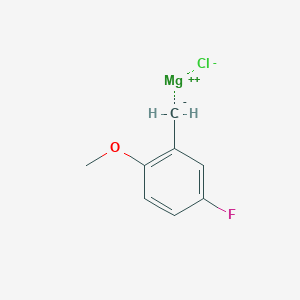
3-Fluorophenethylmagnesium bromide, 0.5M in tetrahydrofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluorophenethylmagnesium bromide is a Grignard reagent that is commonly used in organic synthesis . It is typically available as a 0.5M solution in tetrahydrofuran (THF), a common solvent for Grignard reagents . The molecular weight of this compound is 227.36 .
Molecular Structure Analysis
The linear formula of 3-Fluorophenethylmagnesium bromide is C8H8BrFMg . The InChI code is 1S/C8H8F.BrH.Mg/c1-2-7-4-3-5-8(9)6-7;;/h3-6H,1-2H2;1H;/q;;+1/p-1 . This indicates that the molecule consists of a phenethyl group (a benzene ring attached to an ethyl group) with a fluorine atom substituted at the 3-position. This phenethyl group is then attached to a magnesium bromide group.Physical and Chemical Properties Analysis
3-Fluorophenethylmagnesium bromide is a liquid at room temperature . It has a density of 0.936 g/mL at 25°C . The boiling point is 65°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Fluoride Sensors
The compound has been utilized in the synthesis of novel Near-Infrared (NIR) region fluoride sensors. For example, an aza-boron-dipyrromethene (aza-BODIPY) fluorophore, demonstrating a high specificity and rapid response for fluoride ions in solutions and living cells, was synthesized using an arylmagnesium bromide formed from a related process. This highlights its role in developing sensitive detection tools for fluoride ions, which have significant implications in environmental monitoring and biological studies (Zou et al., 2014).
Cross-Coupling Reactions
In the realm of cross-coupling reactions, 3-Fluorophenethylmagnesium bromide is valuable for creating carbon-carbon bonds. For instance, early transition metal-catalyzed reactions have successfully used phenethyl Grignard reagents for defluorination and rearrangement processes to synthesize phenethylarenes with high regioselectivity. Such methodologies are crucial for constructing complex organic frameworks with precise control over the substitution pattern, demonstrating the reagent's utility in organic synthesis and material science (Guo et al., 2006).
Organic Synthesis and Drug Discovery
Additionally, the compound has been employed in the synthesis of 3'-fluoro-2',3'-dideoxy-2',3'-didehydro-4'-ethynyl D- and L-furanosyl nucleosides, starting from specific glyceraldehyde derivatives. This process underscores its importance in the preparation of nucleoside analogs, which are critical components in antiviral and anticancer therapies. The ability to introduce fluorine atoms into organic molecules is particularly valuable in drug discovery, as fluorine can significantly alter the biological activity and pharmacokinetic properties of pharmaceuticals (Chen et al., 2004).
Material Science
In material science, 3-Fluorophenethylmagnesium bromide serves as a precursor in the synthesis of advanced materials. For instance, it has been used in the preparation of polyphenylenes with blue-light emitting fluorophores on their periphery. These materials are of interest for their potential applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs), where the precise control over the electronic properties of the polymers is essential for device performance (Yuechuan, 2005).
Wirkmechanismus
Target of Action
3-Fluorophenethylmagnesium bromide is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for carbon-carbon bond formation. They are highly reactive and can react with a variety of electrophilic compounds. The primary targets of 3-Fluorophenethylmagnesium bromide are electrophilic carbon atoms in organic compounds .
Mode of Action
The mode of action of 3-Fluorophenethylmagnesium bromide involves the nucleophilic attack on the electrophilic carbon atom of an organic compound. The carbon-magnesium bond in the Grignard reagent is polar, with the carbon being nucleophilic. This allows the carbon to attack electrophilic carbon atoms in organic compounds, forming new carbon-carbon bonds .
Biochemical Pathways
The exact biochemical pathways affected by 3-Fluorophenethylmagnesium bromide would depend on the specific organic compound it reacts with. In general, grignard reagents are used in the synthesis of alcohols, aldehydes, ketones, and carboxylic acids . They can also be used in the preparation of carbon-carbon double bonds and in the formation of carbon-phosphorus, carbon-tin, carbon-silicon, carbon-boron and other carbon-heteroatom bonds .
Pharmacokinetics
It’s important to note that Grignard reagents are generally sensitive to moisture and air, and they need to be handled under an inert atmosphere .
Result of Action
The result of the action of 3-Fluorophenethylmagnesium bromide is the formation of new organic compounds through the creation of new carbon-carbon bonds. The exact molecular and cellular effects would depend on the specific compounds synthesized .
Safety and Hazards
3-Fluorophenethylmagnesium bromide is classified as a dangerous substance. It is flammable (H225), harmful if swallowed (H302), causes severe skin burns and eye damage (H314), may cause respiratory irritation (H335), and is suspected of causing cancer (H351) . Precautionary measures include avoiding ignition sources (P210), avoiding breathing dust/fume/gas/mist/vapors/spray (P260), wearing protective gloves/protective clothing/eye protection/face protection (P280), and storing in a well-ventilated place (P403 + P235) .
Eigenschaften
IUPAC Name |
magnesium;1-ethyl-3-fluorobenzene;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F.BrH.Mg/c1-2-7-4-3-5-8(9)6-7;;/h3-6H,1-2H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXYCVSTEYCFJG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CC1=CC(=CC=C1)F.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![3-[(4-Methylpiperazino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6333927.png)

